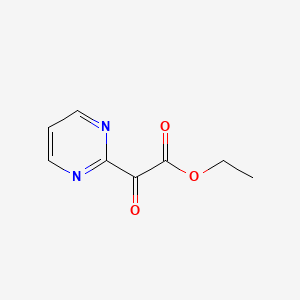
Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate is an organic compound with the molecular formula C9H9NO3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 2-aminopyrimidine under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the alcohol derivative.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: This compound has a pyridine ring instead of a pyrimidine ring, which can lead to different chemical and biological properties.
Ethyl 2-oxo-2-(quinolin-2-yl)acetate: This compound contains a quinoline ring, which may impart unique pharmacological activities.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of an ester and a pyrimidine ring. This combination allows for diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
ethyl 2-oxo-2-pyrimidin-2-ylacetate |
InChI |
InChI=1S/C8H8N2O3/c1-2-13-8(12)6(11)7-9-4-3-5-10-7/h3-5H,2H2,1H3 |
InChI Key |
UUKFQRIMIZAUJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















